Chenodeoxycholate 3-sulphate, also known as chenodeoxycholic acid 3-sulfate, is a derivative of chenodeoxycholic acid, one of the primary bile acids produced from cholesterol in the liver. This compound plays a significant role in lipid metabolism and has various biological functions, including aiding in the digestion and absorption of dietary fats. Chenodeoxycholate 3-sulphate is classified under bile acid sulfates, which are organic compounds characterized by the presence of a sulfate group attached to bile acids.
Chenodeoxycholic acid 3-sulfate is synthesized primarily in the liver through enzymatic sulfation processes. The main enzyme involved in this process is sulfotransferase-2A1, which catalyzes the transfer of a sulfate group to the hydroxyl group at the 3-position of chenodeoxycholic acid. This compound can also be found in small quantities in urine and bile, reflecting its metabolic pathways and roles in detoxification.
Chenodeoxycholate 3-sulphate belongs to the class of bile acids and their derivatives. It is categorized as a steroid and more specifically as a bile salt due to its amphipathic nature, which allows it to interact with lipids and water.
The synthesis of chenodeoxycholic acid 3-sulfate can be achieved through several methods:
The enzymatic synthesis involves incubating chenodeoxycholic acid with liver extracts or pure sulfotransferase enzymes, where the reaction conditions such as pH, temperature, and substrate concentration are optimized for maximum yield of the sulfate ester .
The molecular formula for chenodeoxycholic acid 3-sulfate is . Its structure features:
The compound has a molecular weight of approximately 464.63 g/mol. Its structural representation includes a fused four-ring system characteristic of steroid structures, with specific stereochemistry that influences its biological activity .
Chenodeoxycholic acid 3-sulfate participates in several biochemical reactions:
The reactions involving chenodeoxycholic acid 3-sulfate are typically monitored using high-performance liquid chromatography (HPLC) techniques, which allow for precise quantification and analysis of different bile acid forms .
Chenodeoxycholic acid 3-sulfate functions primarily through:
Studies indicate that sulfated bile acids like chenodeoxycholic acid 3-sulfate may interact with nuclear receptors such as farnesoid X receptor and pregnane X receptor, affecting gene expression related to lipid metabolism .
Chenodeoxycholic acid 3-sulfate has several applications in scientific research:
Chenodeoxycholate 3-sulphate (CDCS) is a sulphated derivative of the primary bile acid chenodeoxycholic acid (CDCA), with the molecular formula C₂₄H₄₀O₇S and an average molecular weight of 472.635 g/mol. Its structure features the characteristic four-ring steroid nucleus with a pentanoic acid side chain at C-17, hydroxyl groups at positions C-3α and C-7α, and a sulphate group specifically esterified at the C-3α hydroxyl position. The molecule possesses 10 defined stereocenters, resulting in a rigid, amphipathic conformation critical for biological interactions. The A/B ring fusion adopts a cis (5β) configuration, while the C/D and D/A ring fusions are trans, contributing to its overall molecular geometry [2] [5] [9].
The stereochemistry is explicitly defined as (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)cholan-24-oic acid, indicating the equatorial orientation of the 3α-sulphate and 7α-hydroxyl groups. This spatial arrangement significantly influences hydrogen-bonding capacity, molecular packing, and receptor recognition. The InChI Key (WHMOBEGYTDWMIG-BSWAIDMHSA-N) and SMILES notation ([H][C@@]12CCC@H[C@@]1(C)CC[C@@]1([H])[C@@]2([H])C@HC[C@]2([H])CC@@HOS(O)(=O)=O) encode this complex stereochemistry, distinguishing it from other positional isomers like the 7-sulphate derivative [2] [5] [10].
Feature | Descriptor | Biological Significance |
---|---|---|
C-3 Configuration | 3α-sulphate | Dictates sulfation efficiency and solubility |
C-7 Configuration | 7α-hydroxy | Maintains hydrogen-donor capacity |
A/B Ring Fusion | 5β (cis) | Determines membrane interaction dynamics |
Side Chain Configuration | 24-carboxylate (R-orientation) | Enables conjugation and ionic interactions |
Sulfation at C-3 represents a key metabolic modification that dramatically alters the physicochemical and biological behavior of CDCA. The esterification replaces the hydroxyl group with a -OSO₃⁻ moiety, introducing a strong acid group with a pKa <1.5. This modification imposes a steric bulk of approximately 96 ų at the steroid ring system’s alpha face and converts the molecule into a polyanionic state (physiological charge = -2) [2] [5] [9]. The 3α-specific sulfation is enzymatically mediated by sulfotransferases (e.g., SULT2A1) in hepatocytes, acting preferentially on the 3α-OH group over the 7α-OH group due to stereoelectronic factors. Unlike disulfated derivatives (e.g., 3,7-disulphate), the monosulfation at C-3 preserves some hydrogen-bonding capacity via the remaining 7α-hydroxyl group. This positional specificity is biologically significant: studies comparing 3-sulphate, 7-sulphate, and 3,7-disulphate conjugates of taurochenodeoxycholate demonstrated a hierarchy in ileal transport efficiency: taurochenodeoxycholate (TCDC) > TCDC-3-sulfate > TCDC-7-sulfate > TCDC-3,7-disulfate, with approximately 90% reduction in uptake between each pair [4] [8].
Sulfation at C-3 profoundly increases CDCS’s hydrophilicity compared to unsulfated CDCA. Experimental logP predictions highlight this shift: CDCA exhibits a logP of ~3.5, while CDCS has a predicted logP of 0.49 (ALOGPS) to 2.32 (ChemAxon), indicating intermediate polarity. Water solubility remains low (predicted 0.0049 g/L) but is markedly higher than CDCA’s near-insolubility. The sulfate group enhances hydration shell formation, increasing the polar surface area to 121.13 Ų (vs. ~74 Ų for CDCA) [2] [3] [9].
Micellization behavior reveals CDCS’s ambivalent character. While CDCA readily forms micelles (critical micellar concentration, CMC ≈ 2–4 mM), sulfation disrupts this capacity. CDCS exhibits significantly elevated CMC values and forms unstable, larger micellar aggregates when mixed with phospholipids. This impairment stems from electrostatic repulsion between anionic sulfate groups and steric hindrance preventing close packing of steroid rings. Consequently, CDCS reduces biliary lipid secretion rates by 30–50% compared to CDCA, as observed in rat infusion studies. This property may protect against cholestatic membrane damage during bile acid accumulation [3] [8].
Property | CDCA | CDCS | Biological Impact |
---|---|---|---|
Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₇S | Altered metabolic stability |
logP | ~3.5 (hydrophobic) | 0.49–2.32 (intermediate) | Reduced passive diffusion |
Polar Surface Area | ~74 Ų | 121.13 Ų | Enhanced solubility in aqueous media |
Critical Micellar Conc. | Low (2–4 mM) | Significantly elevated | Reduced lipid solubilization capacity |
Bile Flow Stimulation | Moderate | High (choleretic activity > CDCA) | Enhanced hepatoprotective clearance |
Biliary Lipid Secretion | High | Reduced by 30–50% | Protection against cholestatic injury |
The biological profiles of CDCS and CDCA diverge significantly due to sulfation:
Intestinal Absorption: CDCA is efficiently reabsorbed (>90%) via apical sodium-dependent bile acid transporter (ASBT) in the ileum. CDCS shows >90% reduction in ASBT-mediated uptake due to its anionic charge and steric bulk. Instead, limited passive absorption occurs in the jejunum, facilitating fecal elimination—an adaptive response to cholestasis or toxicity [4] [8].
Choleretic Activity: Paradoxically, despite impaired micelle formation, CDCS infusion generates greater bile flow than CDCA. Studies in bile acid-depleted rats showed sulfated conjugated bile acids (e.g., disodium CDCS) produced 1.5–2 times higher flow rates. This "hydrocholeretic" effect arises from osmotic water drag induced by the secreted polyanion [3] [8].
Metabolic Stability: Sulfation retards bacterial dehydroxylation in the colon. While CDCA is rapidly dehydroxylated to lithocholic acid (a hepatotoxin), CDCS requires initial desulfation by bacterial sulfatases before further modification, slowing toxin generation [4] [9].
Table 3: Biological Transport and Metabolic Comparison
Process | CDCA | CDCS |
---|---|---|
Ileal Absorption | Efficient (ASBT-mediated) | Minimal (<10% of CDCA via passive flux) |
Canalicular Secretion | BSEP-dependent | MRP2-dependent |
Bacterial Metabolism | Rapid 7-dehydroxylation | Requires initial desulfation |
Fecal Excretion | Low (enterohepatic cycling) | High (adaptive detoxification pathway) |
Table 4: Compounds Mentioned in the Article
Compound Name | Synonyms | Molecular Formula |
---|---|---|
Chenodeoxycholate 3-sulphate | 3-Sulfochenodeoxycholic acid; CDCS | C₂₄H₄₀O₇S |
Chenodeoxycholic acid (CDCA) | Chenodiol; 3α,7α-Dihydroxy-5β-cholan-24-oic acid | C₂₄H₄₀O₄ |
Chenodeoxycholic acid 3-sulfate disodium salt | 3α,7α-Dihydroxy-5β-cholan-24-oic acid 3-sulfate disodium salt | C₂₄H₃₈Na₂O₇S |
Taurochenodeoxycholic acid 3-sulfate (TCDC-3S) | 3-Sulfate ester of taurochenodeoxycholate | C₂₆H₄₅NO₈S₂ |
Chenodeoxycholic acid 3,7-disulfate | 3α,7α-Dihydroxy-5β-cholan-24-oic acid 3,7-disulfate | C₂₄H₄₀O₁₀S₂ |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6